molecular formula C56H52N8O8 B12290894 Nintedanib Dimer Impurity CAS No. 2410284-90-9

Nintedanib Dimer Impurity

Cat. No.: B12290894
CAS No.: 2410284-90-9
M. Wt: 965.1 g/mol
InChI Key: PLIRRRZAHWLPON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nintedanib Dimer Impurity is a byproduct formed during the synthesis of Nintedanib, a potent, oral, small-molecule tyrosine kinase inhibitor. Nintedanib is primarily used for the treatment of idiopathic pulmonary fibrosis and certain types of cancer, such as non-small cell lung cancer . The dimer impurity is an important compound to study as it can affect the purity, efficacy, and safety of the pharmaceutical product.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Nintedanib Dimer Impurity involves the reaction of 3-[methoxyl group (phenyl) methylene]-2-oxoindoline-6-carboxylic acid methyl esters with piperazine in methanol at 60°C. The reaction typically takes 2 to 5 hours to complete . The reaction mixture is then cooled, and the solid product is filtered and washed with methanol to obtain the yellow solid impurity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Nintedanib Dimer Impurity can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the impurity into different reduced forms.

    Substitution: The impurity can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the impurity.

Scientific Research Applications

Nintedanib Dimer Impurity has several scientific research applications, including:

    Chemistry: Studying the impurity helps in understanding the synthesis and purification processes of Nintedanib.

    Biology: Research on the impurity’s biological activity can provide insights into its potential effects on biological systems.

    Medicine: Investigating the impurity’s pharmacokinetics and pharmacodynamics can help in assessing its impact on the efficacy and safety of Nintedanib.

    Industry: Ensuring the impurity is controlled within acceptable limits is crucial for the quality assurance of pharmaceutical products.

Mechanism of Action

The mechanism of action of Nintedanib Dimer Impurity is not well-studied. it is likely to interact with similar molecular targets as Nintedanib, such as vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and fibroblast growth factor receptors . These interactions can potentially affect the pathways involved in angiogenesis and fibrosis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Nintedanib Dimer Impurity include other dimer impurities formed during the synthesis of tyrosine kinase inhibitors. These compounds share structural similarities and may have comparable chemical properties.

Uniqueness

This compound is unique due to its specific formation during the synthesis of Nintedanib. Its presence and concentration can significantly impact the purity and efficacy of the final pharmaceutical product, making it a critical compound to study and control.

Conclusion

This compound is an important compound in the context of pharmaceutical synthesis and quality control. Understanding its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds is essential for ensuring the safety and efficacy of Nintedanib as a therapeutic agent.

Properties

CAS No.

2410284-90-9

Molecular Formula

C56H52N8O8

Molecular Weight

965.1 g/mol

IUPAC Name

methyl 2-hydroxy-3-[N-[4-[[2-[4-[2-[4-[[(2-hydroxy-6-methoxycarbonyl-1H-indol-3-yl)-phenylmethylidene]amino]-N-methylanilino]-2-oxoethyl]piperazin-1-yl]acetyl]-methylamino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate

InChI

InChI=1S/C56H52N8O8/c1-61(41-21-17-39(18-22-41)57-51(35-11-7-5-8-12-35)49-43-25-15-37(55(69)71-3)31-45(43)59-53(49)67)47(65)33-63-27-29-64(30-28-63)34-48(66)62(2)42-23-19-40(20-24-42)58-52(36-13-9-6-10-14-36)50-44-26-16-38(56(70)72-4)32-46(44)60-54(50)68/h5-26,31-32,59-60,67-68H,27-30,33-34H2,1-4H3

InChI Key

PLIRRRZAHWLPON-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)N=C(C2=CC=CC=C2)C3=C(NC4=C3C=CC(=C4)C(=O)OC)O)C(=O)CN5CCN(CC5)CC(=O)N(C)C6=CC=C(C=C6)N=C(C7=CC=CC=C7)C8=C(NC9=C8C=CC(=C9)C(=O)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.